molecular formula C12H17N B3389705 6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 935655-08-6

6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3389705
CAS No.: 935655-08-6
M. Wt: 175.27 g/mol
InChI Key: SSWUUFFQRQRUNJ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving a specific compound depend on its molecular structure and functional groups . Without specific information on “6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline”, it’s challenging to provide a detailed chemical reactions analysis.

Scientific Research Applications

Anticancer Properties and Drug Discovery

6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline, as part of the broader family of tetrahydroisoquinoline compounds, has been researched extensively for its potential in therapeutic applications. A significant body of work has focused on its role in anticancer drug discovery. Tetrahydroisoquinolines, including this compound derivatives, have been identified for their promising anticancer properties. This class of compounds has demonstrated efficacy in drug discovery efforts targeting cancer and central nervous system disorders among others. Notably, the U.S. FDA's approval of trabectedin, a derivative with a tetrahydroisoquinoline scaffold, for soft tissue sarcomas underscores the potential of such compounds in oncology (Singh & Shah, 2017).

Role in Drug Synthesis

Research on this compound has also delved into its utility in the synthesis of complex organic compounds. Propargylic alcohols, for instance, have been employed in novel synthetic strategies for constructing polycyclic systems, including heterocycles like pyridines, quinolines, and isoquinolines. These compounds are critical in medicinal chemistry and drug discovery due to their broad spectrum of biological activities. The development of synthetic methods involving propargylic alcohols highlights the versatility of tetrahydroisoquinoline scaffolds in generating pharmacologically active molecules (Mishra, Nair, & Baire, 2022).

Future Directions

The future directions in the study of a specific compound often depend on its potential applications in fields such as medicine, materials science, or energy . Without specific information on “6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline”, it’s difficult to speculate on future directions.

Properties

IUPAC Name

6-propan-2-yl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9(2)10-3-4-12-8-13-6-5-11(12)7-10/h3-4,7,9,13H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWUUFFQRQRUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(CNCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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